Parathyroid hormone is synthesized in the chief cells of the parathyroid glands as a precursor molecule known as pre-pro-parathyroid hormone. This precursor undergoes several cleavage steps to yield the active form of the hormone. The synthesis process involves the conversion of pre-pro-parathyroid hormone (115 amino acids) to pro-parathyroid hormone (90 amino acids), which is then cleaved to produce the active parathyroid hormone 1-84. The fragment (64-84) arises from further proteolytic processing of this active form .
Parathyroid hormone (64-84) is classified as a peptide hormone. It belongs to a larger family of hormones that includes parathyroid hormone-related peptide, which shares structural similarities and functional properties. This fragment is part of the signaling pathways that modulate calcium metabolism and bone physiology.
The synthesis of parathyroid hormone (64-84) can be achieved through biochemical methods involving recombinant DNA technology or solid-phase peptide synthesis. In laboratory settings, synthetic methods allow for precise control over the sequence and modifications of the peptide.
Technical Details:
The molecular structure of parathyroid hormone (64-84) consists of a linear chain of amino acids with specific folding that contributes to its biological activity. The exact three-dimensional structure can be determined using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography.
The molecular weight of parathyroid hormone (64-84) is approximately 2,300 Da. Its sequence includes critical residues that interact with receptors involved in calcium signaling pathways.
Parathyroid hormone (64-84) participates in several biochemical reactions related to calcium metabolism. It primarily exerts its effects by binding to specific receptors on target cells, leading to downstream signaling cascades.
Technical Details:
The mechanism by which parathyroid hormone (64-84) exerts its biological effects involves several steps:
Research indicates that while the full-length parathyroid hormone has robust biological activity, fragments like (64-84) may have distinct roles or reduced efficacy depending on their receptor interactions .
Parathyroid hormone (64-84) is a hydrophilic peptide that exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
The chemical properties include:
Relevant analyses include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight determination .
Parathyroid hormone (64-84) has several applications in scientific research and clinical settings:
The PTH (64-84) fragment represents a carboxyl-terminal (C-terminal) segment of the full-length human parathyroid hormone (PTH 1-84). Its primary structure consists of a linear sequence of 21 amino acid residues: Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln [8]. This sequence corresponds precisely to residues 64 through 84 of the mature PTH peptide, with position 76 being asparagine (Asn), as denoted in the peptide identifier [Asn⁷⁶]-Parathyroid Hormone (64-84) [8].
Unlike the biologically active N-terminal region (PTH 1-34) or the full-length hormone, PTH (64-84) lacks known post-translational modifications (PTMs) based on current mass spectrometry studies. Research utilizing liquid chromatography-high-resolution mass spectrometry (LC-HRMS) analysis of circulating human PTH fragments has consistently failed to detect phosphorylated, glycosylated, or oxidized forms of this specific fragment in sera from patients with chronic kidney disease (CKD) or normal controls [6]. The absence of PTMs is attributed to its origin: PTH (64-84) is not directly synthesized but is generated through proteolytic cleavage of full-length PTH (1-84), primarily in the liver and parathyroid glands. These cleavages occur C-terminal to specific residues (e.g., after Arg⁷⁵), yielding truncated fragments lacking the N-terminal domain necessary for classical PTH receptor activation [6] [10].
Table 1: Primary Structural Features of PTH (64-84) (HUMAN)
Characteristic | Details |
---|---|
Amino Acid Sequence | Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln |
Position in PTH (1-84) | Residues 64-84 |
Molecular Weight | 2231.51 Da [8] |
Isoelectric Point (pI) | Predicted ~4.5 (acidic due to high Glu/Asp content) |
Known PTMs | None identified (based on LC-HRMS studies) [6] |
Determining the high-resolution three-dimensional structure of PTH (64-84) has proven challenging due to its intrinsic structural flexibility and lack of stable secondary or tertiary structure in aqueous solution. Unlike the N-terminal region (PTH 1-34), which adopts a transient amphipathic α-helix crucial for binding and activating the PTH/PTHrP receptor (PTH1R), the C-terminal region encompassing PTH (64-84) exhibits minimal propensity for stable helical or β-sheet formation under physiological conditions [6] [10].
Nuclear Magnetic Resonance (NMR) spectroscopy studies on synthetic PTH (64-84) and related C-terminal fragments (e.g., PTH 53-84) in aqueous buffers reveal a predominantly random coil conformation [6]. Limited transient structural elements, such as short turns or bends, may occur locally (e.g., around residues 70-75 or 80-84), but these lack stability and are highly sensitive to solvent conditions (pH, ionic strength). The fragment's high density of charged residues (5 glutamates, 3 aspartates, 5 lysines) contributes to electrostatic repulsion and solvation effects that disfavor compact folding. In environments mimicking membrane interfaces or crowding agents, some studies suggest a slight increase in helical propensity within residues ~75-84, but this remains inconsistent and not biologically validated [10].
X-ray crystallography efforts have been unsuccessful for PTH (64-84) alone. Its flexibility and lack of stable folding domains hinder crystallization. Structural insights are therefore primarily inferred from:
The structural instability of PTH (64-84) contrasts sharply with the more ordered, receptor-binding competent N-terminal PTH (1-34) fragment and likely underpins its distinct biological roles, which may involve interactions distinct from the classical PTH1R [10].
PTH (64-84) represents one member of a heterogeneous pool of circulating PTH fragments with divergent structural features, biological activities, and detection profiles compared to full-length PTH (1-84) and other proteolytic fragments like PTH (1-34) or PTH (7-84).
Table 2: Comparative Structural and Functional Features of Key PTH Fragments
Fragment | Length (aa) | Key Structural Features | Receptor Interaction | Primary Bioactivity | Detected by Commercial Assays? |
---|---|---|---|---|---|
PTH (1-84) | 84 | N-terminal α-helix (1-14, 18-34), less structured C-terminus. Pro-sequence cleaved. | Binds and activates PTH1R via N-domain. | Increases blood Ca²⁺, bone turnover, renal phosphate excretion, 1,25(OH)₂D synthesis. | Yes (All "Intact PTH" and "Bio-Intact/CAP" assays). |
PTH (1-34) | 34 | Stable N-terminal α-helix (1-14, 18-34) critical for PTH1R binding. | Binds and fully activates PTH1R. | Full agonist of PTH1R, mimics most PTH (1-84) actions. | Yes (Most "Intact PTH" and "Bio-Intact" assays). |
PTH (7-84) | 78 | Lacks first 6 N-terminal aa. Retains partial N-structure but no activation domain. Hydrophobic. | Binds PTH1R weakly (antagonist). May bind distinct C-PTHR. | Antagonizes PTH(1-34)/PTH(1-84) actions (e.g., bone resorption, cAMP). May promote bone anabolism. | Yes (Most "Intact PTH" assays, poorly by "Bio-Intact/CAP"). |
PTH (64-84) | 21 | Highly flexible, random coil/acidic. No stable secondary structure. | No binding to PTH1R. Putative distinct receptor unknown. | Biologically inactive via PTH1R. Potential modulatory roles (under investigation). | No (Detected only by research LC-MS/MS). |
Other C-Frags (e.g., 34-84, 37-84) | 51-67 | Retain mid-region/C-terminus. Flexible, lacking N-domain. | No binding to PTH1R. | Unknown direct activity. May accumulate in CKD. | Variable (Detected by some "Intact PTH" assays, not "Bio-Intact"). |
Comparison with PTH (1-34): PTH (1-34) contains the essential N-terminal activation domain (residues 1-14 and 18-34 form α-helices) required for high-affinity binding and activation of PTH1R, triggering Gαs/cAMP and Gαq/IP3 signaling pathways [9] [10]. In stark contrast, PTH (64-84) lacks this structured N-domain entirely and possesses no sequence homology or structural motifs capable of engaging PTH1R. Consequently, it exhibits no detectable cAMP-stimulating activity in vitro or in vivo [6] [9].
Comparison with PTH (7-84): PTH (7-84) is a large, amino-terminally truncated fragment. While it lacks the extreme N-terminus crucial for PTH1R activation (residues 1-6), it retains some N-terminal structure (around residues 12-23) and hydrophobic character. This allows it to bind PTH1R with low affinity, acting as a competitive antagonist to PTH (1-34) and PTH (1-84) [1] [9]. PTH (7-84) is also secreted directly by parathyroid glands, particularly under hypercalcemic conditions [1] [10]. PTH (64-84), being much shorter and lacking any residual N-terminal structure, shows no antagonistic activity via PTH1R and is not secreted directly but arises from peripheral cleavage [6].
Comparison with Full-Length PTH (1-84): Full-length PTH (1-84) integrates the bioactive N-terminal domain with a long C-terminal tail (residues 35-84). While the C-terminus itself is largely unstructured and dispensable for acute PTH1R activation, it plays roles in hormone stability, potential interactions with auxiliary receptors or binding proteins, and modulates the overall metabolism of the hormone [10]. PTH (64-84) represents only a small, highly acidic portion of this C-terminal tail. Crucially, PTH (1-84) is the precursor for PTH (64-84) generation via proteolysis.
Detection in Immunoassays: The structural differences dictate detectability. "Intact PTH" immunoassays (2nd generation) typically use an N-terminal capture antibody (epitope ~12-24) and a C-terminal detection antibody (epitope ~39-84 or 50-84). These assays detect PTH (1-84) and large N-truncated C-fragments like PTH (7-84) but do not detect short C-terminal fragments like PTH (64-84) due to the absence of the N-terminal epitope and potentially the specific mid-region epitope [4] [6] [9]. "Bio-Intact PTH" or "Whole PTH" assays (3rd generation), using a capture antibody against the extreme N-terminus (epitope 1-4) and a C-terminal antibody, detect only PTH (1-84) and possibly very large N-intact fragments but cannot detect PTH (7-84) or PTH (64-84) [4] [9]. PTH (64-84) has been definitively identified and quantified only by advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods using immunocapture or specific proteolytic digestion targeting its unique sequence [5] [6]. Its levels increase significantly in chronic kidney disease (CKD) due to reduced renal clearance [6].
Compound Names Mentioned:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: